2-Cyano-4-phenylpyridine
Overview
Description
2-Cyano-4-phenylpyridine is an organic compound with the molecular formula C12H8N2 and a molecular weight of 180.21 . It is also known as 4-phenylpyridine-2-carbonitrile .
Molecular Structure Analysis
The molecular structure of 2-Cyano-4-phenylpyridine consists of a pyridine ring attached to a phenyl group at the 4-position and a cyano group at the 2-position . The exact 3D structure or conformation is not provided in the search results.Scientific Research Applications
Chemical Synthesis
2-Cyano-4-phenylpyridine is used in the synthesis of various organic compounds. It serves as a building block in the creation of complex molecules due to its reactivity and structural properties .
Dye-Sensitized Solar Cells (DSSC)
One of the most significant applications of 2-Cyano-4-phenylpyridine is in Dye-Sensitized Solar Cells (DSSC). It is one of the most important dyes used in DSSC due to its high molar extinction coefficient, a simple synthesis process, reduced adverse environmental effects, and abundance .
Optoelectronic Properties
The optoelectronic properties of 2-Cyano-4-phenylpyridine have been studied extensively. The dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, vibrational frequencies, infrared and Raman spectra of this molecule have been calculated . These properties indicate that the compound is a good candidate as nonlinear optical materials .
Nonlinear Optical Materials
Due to its high first molecular hyperpolarizability, 2-Cyano-4-phenylpyridine is a promising candidate for use in nonlinear optical materials. These materials have applications in areas such as optical switching, optical computing, and telecommunications .
Thermodynamic Properties
The thermodynamic properties of 2-Cyano-4-phenylpyridine, such as entropy and enthalpy, have also been calculated. These properties are crucial for understanding the stability of the molecule and its reactions .
Vibrational Analysis
The vibrational frequencies of 2-Cyano-4-phenylpyridine have been calculated and described, contributing to the understanding of the vibrational analysis of the system .
Safety And Hazards
2-Cyano-4-phenylpyridine is classified as having acute toxicity (oral, category 3), causing skin irritation (category 2), serious eye damage (category 1), and specific target organ toxicity following single exposure (category 3) . It is advised to handle this compound with appropriate protective measures and in a well-ventilated area .
properties
IUPAC Name |
4-phenylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLINXBIWJYFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066400 | |
Record name | 4-Phenyl-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-phenylpyridine | |
CAS RN |
18714-16-4 | |
Record name | 4-Phenyl-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18714-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarbonitrile, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinecarbonitrile, 4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Phenyl-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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